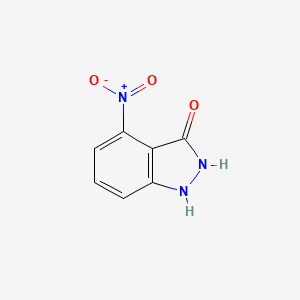

4-Nitro-1H-indazol-3-ol

Descripción

Significance of Indazole Scaffolds in Modern Chemical and Pharmaceutical Research

Indazole and its derivatives are recognized as "privileged scaffolds" in medicinal chemistry due to their ability to interact with a wide range of biological targets. researchgate.net This has led to their investigation and application in various therapeutic areas. While naturally occurring indazole alkaloids are rare, synthetic indazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. researchgate.netnih.govresearchgate.net

The versatility of the indazole nucleus allows for the introduction of various substituents at different positions, leading to a vast library of compounds with distinct biological profiles. mdpi.comnih.gov This structural diversity is a key factor driving the extensive research into indazole-based compounds for drug discovery. longdom.orglongdom.org Computational studies, such as Quantitative Structure-Activity Relationship (QSAR) analysis, have been instrumental in guiding the rational design of novel indazole derivatives with enhanced efficacy. longdom.orglongdom.org

Overview of Nitroindazole Derivatives in Academic Investigations

The incorporation of a nitro group into the indazole ring system, creating nitroindazole derivatives, has been a strategic approach in the development of new therapeutic agents. The nitro group can significantly influence the electronic properties and biological activity of the parent molecule.

Research has shown that nitroindazole derivatives exhibit a range of biological effects. For instance, various 5-nitroindazole (B105863) derivatives have been synthesized and evaluated for their antiprotozoal and antineoplastic activities. researchgate.netmdpi.comscience.gov Specifically, certain 3-alkoxy- and 3-hydroxy-5-nitroindazoles have demonstrated notable activity against Trichomonas vaginalis and Trypanosoma cruzi. researchgate.net Furthermore, 3-alkoxy-1-benzyl-5-nitroindazole derivatives have shown potent antileishmanial activity. mdpi.comnih.gov The position of the nitro group on the indazole ring is crucial for its biological function, with studies indicating that 7-nitroindazoles can act as inhibitors of neuronal nitric oxide synthase. researchgate.net

Current Research Trajectories for 4-Nitro-1H-indazol-3-ol and Related Analogues

Current research on this compound and its analogues is focused on exploring their synthetic pathways, chemical reactivity, and potential applications. The synthesis of 4-nitro-1H-indazole can be achieved from 2-methyl-3-nitroaniline (B147196) through diazotization and subsequent cyclization. chemicalbook.comsci-hub.se

The reactivity of the indazole ring, particularly its N-H group, allows for various chemical modifications. For example, indazoles can react with formaldehyde (B43269) to yield N-methanol derivatives. acs.org The study of such reactions provides valuable insights into the chemical behavior of these compounds and opens avenues for the synthesis of new derivatives.

While specific biological activities of this compound are still under extensive investigation, the broader class of nitroindazoles has shown promise. For example, 4-nitroindazole has been identified as a potent inhibitor of nitric oxide synthase (NOS) activity. austinpublishinggroup.com The exploration of succinimide-linked indazol-3-ols, including derivatives of this compound, represents a recent area of research. acs.orgnih.gov These studies aim to synthesize novel compounds and evaluate their biological potential, further expanding the chemical space and therapeutic possibilities of the indazole scaffold.

Data Tables

Table 1: Chemical Properties of this compound

| Property | Value |

| CAS Number | 7384-16-9 |

| Molecular Formula | C7H5N3O3 |

| Molecular Weight | 179.13 g/mol |

| Predicted Boiling Point | 309.8±21.0 °C |

| Predicted Density | 1.506±0.06 g/cm3 |

| Predicted pKa | 10.24±0.20 |

Source: lookchem.comchemicalbook.com

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4-nitro-1,2-dihydroindazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O3/c11-7-6-4(8-9-7)2-1-3-5(6)10(12)13/h1-3H,(H2,8,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIYHKUVJNVDYQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)[N+](=O)[O-])C(=O)NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50646250 | |

| Record name | 4-Nitro-1,2-dihydro-3H-indazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50646250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7384-16-9 | |

| Record name | 1,2-Dihydro-4-nitro-3H-indazol-3-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7384-16-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Nitro-1,2-dihydro-3H-indazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50646250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Tautomerism and Advanced Structural Characterization of 4 Nitro 1h Indazol 3 Ol

Tautomeric Equilibrium in 1H-Indazol-3-ol Systems

Indazole and its derivatives can exist in three potential tautomeric forms: 1H-indazole, 2H-indazole, and 3H-indazole. austinpublishinggroup.comnih.gov The position of the proton on the nitrogen atoms of the pyrazole (B372694) ring defines these tautomers. sci-hub.se Due to the energy difference between these forms, the 1H-tautomer, which has a benzenoid structure, is generally more thermodynamically stable and predominates in various phases, including solid, liquid, and gas. nih.govsci-hub.se The 2H-form, with a quinonoid structure, is typically less stable. nih.gov

Experimental Elucidation of Tautomeric Forms

Experimental studies, primarily using Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, have been instrumental in determining the predominant tautomeric forms of indazol-3-ol systems. For 1H-indazol-3-ol derivatives, the 1H-tautomer is consistently observed as the major form in both solution and the solid state. thieme-connect.deresearchgate.net

In polar solvents like DMSO, experimental evidence from NMR and X-ray crystallography has shown that the population of the 2H-tautomer is negligible. This preference for the 1H-configuration is largely attributed to the formation of an intramolecular hydrogen bond between the N1-H and the oxygen of the hydroxyl group at the 3-position (O3-H). This interaction effectively "locks" the molecule in the 1H-form.

The nature of substituents on the indazole ring can significantly influence the tautomeric equilibrium. For instance, an electron-donating amino group at position 5 further stabilizes the 1H-form by enhancing the aromaticity of the system through charge delocalization. Conversely, while aprotic solvents might slightly increase the population of the 2H-tautomer, aqueous environments strongly favor the 1H-form.

Computational Modeling of Tautomeric Stability and Preference

Computational methods, particularly Density Functional Theory (DFT) calculations, have provided significant insights into the tautomeric stability of indazole systems. These theoretical studies consistently support the experimental findings that the 1H-tautomer is more stable than the 2H-tautomer. austinpublishinggroup.comresearchgate.net

Calculations at various levels of theory, including B3LYP/6-311++G(d,p), have been employed to determine the energy differences between tautomers. researchgate.netacs.org For the parent 1H-indazole, the 1H-tautomer is calculated to be more stable than the 2H-tautomer by approximately 15 kJ·mol⁻¹ in the gas phase and 15.9 kJ·mol⁻¹ in water. acs.org Similar results have been obtained from other high-level calculations. researchgate.net

The introduction of substituents can modulate this energy difference. For example, while 3-nitro and 3-methoxycarbonyl derivatives show a decreased energy gap between the tautomers, the 1H-form remains the more stable one. researchgate.net Computational studies on 1,5,6,7-tetrahydro-4H-indazol-4-one derivatives using methods ranging from semiempirical AM1 to DFT have also successfully predicted the most stable tautomer, which aligned with experimental data. nih.gov These theoretical approaches are crucial for understanding the intrinsic factors governing tautomeric preference and for predicting the behavior of new indazole derivatives.

Advanced Spectroscopic Characterization Techniques for 4-Nitro-1H-indazol-3-ol

A combination of advanced spectroscopic techniques is essential for the unambiguous structural elucidation of this compound and its derivatives. NMR spectroscopy and X-ray crystallography are the cornerstones of this characterization process.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Positional Assignment and Structural Integrity

NMR spectroscopy, including ¹H, ¹³C, and ¹⁵N NMR, is a powerful tool for confirming the structural integrity and determining the precise substitution pattern of indazole derivatives. austinpublishinggroup.comacs.org In the case of this compound, NMR is crucial for verifying the positions of the nitro group and the hydroxyl group.

One-dimensional and two-dimensional NMR experiments, such as HSQC, allow for the definitive assignment of proton and carbon signals. tandfonline.com For example, in a related compound, 4,6-diaryl-4,5-dihydro-2-phenyl-2H-indazol-3-ol, the chemical shift of the C-3 carbon was observed around 159.2 ppm. tandfonline.com The chemical shifts of aromatic protons and carbons are sensitive to the electronic effects of substituents, providing further evidence for their positions. asianresassoc.org

Solid-state NMR (CPMAS) can be particularly useful for studying the tautomeric forms present in the solid state and can complement data from X-ray crystallography. austinpublishinggroup.comacs.org For instance, a study on 7-nitroindazolin-3-one used ¹³C and ¹⁵N CPMAS NMR to establish its existence as the 3-hydroxy tautomer in the solid state. researchgate.net

Table 1: Representative NMR Data for Indazole Derivatives

| Nucleus | Compound | Solvent | Chemical Shift (ppm) | Notes |

| ¹H | 3-(2-(3-Hydroxy-1H-indazol-1-yl)phenyl)-1-(4-nitrophenyl)pyrrolidine-2,5-dione | acetone-d₆ | 10.1 (brs, 1H) | Broad singlet corresponding to the hydroxyl proton. acs.org |

| ¹³C | 3-(2-(3-Hydroxy-1H-indazol-1-yl)phenyl)-1-(4-nitrophenyl)pyrrolidine-2,5-dione | acetone-d₆ | 157.1 | Attributed to the C-3 carbon bearing the hydroxyl group. acs.org |

| ¹H | 4-iodo-6-methyl-2H-indazole-3-carbaldehyde | DMSO-d₆ | 10.16 (s) | Aldehyde proton deshielded by conjugation with the indazole ring. |

| ¹³C | 4-iodo-6-methyl-2H-indazole-3-carbaldehyde | 187.6 | Carbonyl carbon of the aldehyde group. | |

| ¹³C | 4,6-diphenyl-4,5-dihydro-2-phenyl-2H-indazol-3-ol | 159.2 | Assigned to the C-3 carbon. tandfonline.com |

This table presents a selection of NMR data for related indazole compounds to illustrate typical chemical shifts. The exact values for this compound may vary.

X-ray Crystallography for Solid-State Molecular Architecture

Single-crystal X-ray crystallography provides the most definitive evidence for the molecular structure of a compound in the solid state, including the precise arrangement of atoms, bond lengths, and bond angles. acs.org For indazole derivatives, X-ray diffraction studies have been crucial in confirming the predominant tautomeric form and understanding intermolecular interactions, such as hydrogen bonding. austinpublishinggroup.com

Studies on related nitro-substituted indazole derivatives have revealed key structural features. For example, the crystal structures of (1H-indazol-1-yl)methanol and its 4-, 5-, and 6-nitro derivatives show that these molecules form dimers in the solid state through intermolecular O-H···N hydrogen bonds. nih.gov The geometry of the indazole ring is typically planar, a feature consistent with its aromatic character.

The nitro group's orientation relative to the indazole ring and its influence on the crystal packing can also be determined. In the case of this compound, X-ray crystallography would be expected to confirm the planarity of the bicyclic system and detail the hydrogen bonding network, which likely involves the hydroxyl group, the N-H of the pyrazole ring, and the nitro group.

Table 2: Key Crystallographic Parameters for Related Indazole Derivatives

| Compound | Key Feature | Observation |

| (1H-Indazol-1-yl)methanol derivatives | Intermolecular Interactions | Formation of dimers via O-H···N hydrogen bonds. nih.gov |

| (1H-indazol-1-yl)methanol derivatives | Torsion Angles (N2–N1–C–O) | Average of 85.7° for nitro derivatives. nih.gov |

| 4-iodo-6-methyl-2H-indazole-3-carbaldehyde | Planarity | The indazole ring system is planar. |

This table highlights typical crystallographic features observed in related indazole structures.

Chemical Reactivity and Functionalization of 4 Nitro 1h Indazol 3 Ol

Chemoselective Transformations Involving the Nitro Group

The nitro group at the C4 position is a key site for chemical modification, primarily through reduction reactions.

The conversion of the nitro group to an amino group is a fundamental transformation, opening pathways to a variety of further functionalized indazole derivatives. This reduction is a critical step as the resulting aminoindazoles are valuable intermediates in the synthesis of biologically active compounds. researchgate.net

Commonly employed methods for the reduction of nitroarenes to their corresponding amines are applicable to 4-nitro-1H-indazol-3-ol. These methods include catalytic hydrogenation and the use of metal-based reducing agents. wikipedia.org

Catalytic Hydrogenation: This method typically involves the use of hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C) or platinum(IV) oxide. It is often a clean and efficient method for nitro group reduction. researchgate.net

Metal-Based Reductions: Reagents like tin(II) chloride (SnCl₂) in an acidic medium or iron powder in the presence of an acid are effective for this transformation. researchgate.netresearchgate.net The use of anhydrous stannous chloride in different alcohols has been shown to be an effective method for the reduction of nitroindazoles, sometimes leading to the formation of alkoxy-aminoindazoles as byproducts. researchgate.netresearchgate.net The choice of reducing agent and reaction conditions can be crucial to achieve chemoselectivity and avoid unwanted side reactions.

The resulting 4-amino-1H-indazol-3-ol is a versatile intermediate that can undergo a range of further reactions, such as diazotization followed by substitution, or acylation to form amides.

Table 1: Common Reagents for Nitro Group Reduction

| Reagent | Typical Conditions | Reference |

|---|---|---|

| H₂/Pd-C | Methanol or Ethanol (B145695), room temperature to 50°C | researchgate.net |

| SnCl₂·2H₂O | Ethanol or Ethyl Acetate, often with heating | researchgate.netresearchgate.net |

| Fe/NH₄Cl | Ethanol/Water, reflux | researchgate.net |

| Sodium Dithionite (Na₂S₂O₄) | Methanol/Water, mild heat | researchgate.net |

Derivatization at the Hydroxyl Moiety of the Indazol-3-ol Core

The hydroxyl group at the C3 position of the indazole ring in this compound exists in tautomeric equilibrium with the corresponding indazol-3(2H)-one. thieme-connect.de This hydroxyl group provides a handle for various derivatization reactions, primarily through O-alkylation and O-acylation to form ethers and esters, respectively. These modifications can significantly alter the molecule's physical, chemical, and biological properties.

Alkylation of the hydroxyl group is a common strategy to introduce a variety of substituents. This can be achieved by reacting the indazol-3-ol with alkyl halides in the presence of a base. The choice of base and solvent is critical to control the regioselectivity of the reaction, as N-alkylation at the indazole nitrogen atoms can be a competing process. nih.gov

Similarly, acylation of the hydroxyl group can be accomplished using acyl chlorides or anhydrides, typically in the presence of a base to neutralize the acid generated during the reaction. These ester derivatives can serve as prodrugs or as intermediates for further synthetic transformations.

C-H Activation and Cross-Coupling Strategies for Indazole Functionalization

Modern synthetic methods, particularly transition metal-catalyzed C-H activation and cross-coupling reactions, have become powerful tools for the direct functionalization of the indazole core. These strategies allow for the introduction of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. researchgate.netresearchgate.net

The direct arylation and alkylation of the indazole ring system can be achieved through palladium-catalyzed cross-coupling reactions. The position of functionalization is often directed by the existing substituents on the ring. For instance, the nitro group at the C4 position can influence the regioselectivity of these reactions. researchgate.net

Studies have shown that for 1-methyl-4-nitro-1H-indazole, the arylation can be directed to either the C3 or C7 position depending on the solvent and ligand used in the palladium-catalyzed reaction. researchgate.net A bidentate ligand in DMA tends to promote C7 arylation, while a phosphine (B1218219) ligand in water favors C3 arylation. researchgate.net This switchable regioselectivity highlights the fine control that can be exerted in these advanced synthetic methods.

Similarly, Rh(III)-catalyzed C-H activation has been used for the regioselective hydroarylation and arylation of maleimides with indazoles. rsc.orgnih.gov This demonstrates the potential for introducing complex substituents onto the indazole scaffold.

Table 2: Regioselective C-H Arylation of 1-Methyl-4-nitro-1H-indazole

| Position of Arylation | Catalyst System | Solvent | Reference |

|---|---|---|---|

| C7 | Pd(OAc)₂ / Bidentate Ligand | DMA | researchgate.net |

| C3 | Pd(OAc)₂ / Phosphine Ligand | Water | researchgate.net |

Cycloaddition reactions provide an efficient route to construct fused heterocyclic systems containing the indazole core. The [3+2] cycloaddition of azides with alkynes (the Huisgen cycloaddition), often catalyzed by copper(I), is a prominent example used to introduce triazole rings. researchgate.netmdpi.comrsc.org

For instance, N-alkylation of a nitroindazole with a suitable precursor bearing a terminal alkyne or an azide (B81097) functionality allows for subsequent intramolecular or intermolecular cycloaddition to form triazole-fused indazoles. nih.gov Research has demonstrated the synthesis of N-(2-bromoethyl)-nitro-1H-indazoles, which can be converted to the corresponding azides and then reacted with alkynes to yield 1,4-disubstituted triazole units attached to the indazole core. nih.gov

Furthermore, 1,3-dipolar cycloaddition reactions of nitroindazoles bearing a vinyl group with nitrile imines can lead to the formation of pyrazoline-substituted indazoles. nih.gov These cycloaddition strategies offer a powerful means to generate complex, polycyclic molecules with potential biological applications.

Mechanistic Studies of Chemical Transformations

Understanding the mechanisms of the chemical transformations of this compound is crucial for optimizing reaction conditions and predicting outcomes.

The reduction of the nitro group is generally believed to proceed through nitroso and hydroxylamine (B1172632) intermediates before yielding the final amine. nih.govrsc.org The exact pathway can be influenced by the reducing agent and the reaction conditions.

Mechanistic studies of C-H activation and cross-coupling reactions often involve computational methods, such as Density Functional Theory (DFT), to elucidate the reaction pathways and understand the factors governing regioselectivity. researchgate.netrsc.org These studies can help in designing more efficient and selective catalytic systems.

The mechanism of the addition of NH-indazoles to formaldehyde (B43269) has been studied both experimentally and theoretically, confirming the formation of N1-hydroxymethyl derivatives. csic.esacs.org Such studies provide a fundamental understanding of the reactivity of the indazole nucleus.

Kinetic studies on the reductive cyclization of related o-nitrobenzylideneamines to form 2-substituted indazoles have provided insights into the role of the phosphorus-based reducing agents and the electronic effects of substituents on the reaction rate. sci-hub.se

Pharmacological Relevance and Biological Activity of 4 Nitro 1h Indazol 3 Ol and Analogues

Anti-Cancer Activities and Underlying Molecular Mechanisms

Indazole derivatives are recognized for their potential as anti-cancer agents, with several compounds having entered clinical use. researchgate.netnih.gov The anti-tumor effects of these compounds are often attributed to their ability to induce programmed cell death (apoptosis) and inhibit key enzymes involved in cancer cell proliferation and survival. nih.gov

While specific studies on the induction of apoptosis and caspase activation by 4-Nitro-1H-indazol-3-ol are not extensively detailed in the provided results, the broader class of indazole derivatives is known to exert anti-cancer effects through these mechanisms. For instance, some substituted 3-amino-N-phenyl-1H-indazole-1-carboxamides have demonstrated antiproliferative activity. The initiation of apoptosis is a critical mechanism for eliminating cancerous cells and is a target for many chemotherapeutic agents.

A significant aspect of the anti-cancer activity of indazole analogues is their ability to inhibit various protein kinases, including Epidermal Growth Factor Receptor (EGFR) kinase. austinpublishinggroup.com EGFR is a key player in cell growth and proliferation, and its overactivity is a hallmark of many cancers. Certain indazole derivatives have been specifically designed and synthesized as inhibitors of EGFR and HER2 protein tyrosine kinases. austinpublishinggroup.com For example, compound 33 (a novel tricyclic azepine derivative) has been reported as an inhibitor of EGFR tyrosine kinase. austinpublishinggroup.com Furthermore, some C-5 substituted pyrrolotriazines have been developed as dual inhibitors of both EGFR and HER2. austinpublishinggroup.com The inhibitory action of these compounds on such crucial enzymes disrupts the signaling pathways that drive tumor growth.

Anti-Inflammatory and Analgesic Properties of Indazole Derivatives

The indazole nucleus is a core component of various compounds exhibiting significant anti-inflammatory and analgesic properties. tandfonline.comresearchgate.netnih.govbiotech-asia.orgnih.gov These properties are often linked to the inhibition of enzymes and signaling pathways involved in the inflammatory response.

Research has shown that indazole and its derivatives, such as 5-aminoindazole (B92378) and 6-nitroindazole (B21905), can significantly inhibit carrageenan-induced hind paw edema in a dose- and time-dependent manner. nih.gov The underlying mechanism for this anti-inflammatory effect is believed to involve the inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the production of pro-inflammatory prostaglandins. nih.govmdpi.com Additionally, these compounds have been found to inhibit pro-inflammatory cytokines like Tumor Necrosis Factor-α (TNF-α) and Interleukin-1β (IL-1β), as well as demonstrating free radical scavenging activity. nih.gov

Certain 1-phenyl-1H-indazole derivatives have demonstrated analgesic activity superior to acetylsalicylic acid and comparable to dipyrone (B125322) in animal models. nih.gov For example, 4-hydroxy-1-phenyl-1H-indazole-5-acetic acid has shown notable anti-inflammatory activity. nih.gov The analgesic effects of some indazole derivatives are thought to be mediated through the inhibition of the cyclooxygenase pathway and prostaglandin (B15479496) synthesis. biotech-asia.org

A study on novel 1,3-substituted 1H-indazole derivatives revealed significant anti-inflammatory activity in rats, with one compound, 3-(4-carboxyphenyl)amino-1-phenyl-1H-indazole, showing efficacy comparable to the standard drug etoricoxib. hep.com.cn

Anti-Infective and Anti-Parasitic Applications

Indazole derivatives have emerged as a promising class of compounds with a broad spectrum of anti-infective and anti-parasitic activities. tandfonline.comresearchgate.netnih.govmdpi.comorientjchem.orgresearchgate.net Their ability to target various pathogens, including bacteria, fungi, and viruses, underscores their potential in combating infectious diseases. tandfonline.comresearchgate.net

The indazole scaffold is a key feature in many compounds with antibacterial and antifungal properties. tandfonline.comresearchgate.netnih.govbenthamdirect.com A variety of indazole derivatives have been synthesized and shown to be effective against both Gram-positive and Gram-negative bacteria. mdpi.comhep.com.cn For instance, certain 3-methyl-1H-indazole derivatives have demonstrated antibacterial activity against Bacillus subtilis and Escherichia coli. hep.com.cn One particular compound, 1-(2-(piperidin-1-yl)ethan-1-oyl)-3-methyl-1H-indazole, exhibited notable efficacy. hep.com.cn Another class of indazole derivatives, the 3-phenyl-1H-indazoles, have been identified as inhibitors of bacterial DNA gyrase B, a crucial enzyme for bacterial survival, showing activity against clinically significant pathogens like MRSA. mdpi.comnih.gov

In the realm of antifungal activity, indazole derivatives have shown promise against various fungal species. mdpi.comjchr.orgresearchgate.net A series of 3-phenyl-1H-indazole derivatives displayed broad anticandidal activity against Candida albicans, Candida glabrata, and Candida tropicalis. mdpi.com Specifically, a compound with an N,N-diethylcarboxamide substituent was highly active against C. albicans and miconazole-resistant C. glabrata. mdpi.com Furthermore, some 5-nitro-N-phenyl-3-(phenylamino)-1H-indazole-1-carboxamide derivatives have also shown noteworthy antifungal potential against Rhizopus oryzae and C. albicans. longdom.org

The indazole core structure has been incorporated into molecules with anti-HIV properties. researchgate.netbenthamdirect.com Certain indazole derivatives have been identified as HIV protease inhibitors. researchgate.net A novel tetrahydroindazolylbenzamide derivative was synthesized and found to exhibit significant anti-HIV activity with low cytotoxicity. acs.org Preliminary studies on its mechanism of action suggest that it acts as a late reverse transcription inhibitor. acs.org

Specific Anti-Trypanosoma cruzi Activity of Nitroindazole Scaffolds

Nitroindazole-based compounds have shown considerable promise as agents against Trypanosoma cruzi, the parasite responsible for Chagas disease. Research has highlighted the 5-nitroindazole (B105863) scaffold as a particularly promising template for the development of novel antichagasic drugs. academicdirect.org

A series of 1,2-disubstituted 5-nitroindazolinones have demonstrated notable activity against the replicative forms of T. cruzi. For instance, 2-benzyl-1-propyl and 2-benzyl-1-butyl derivatives showed outstanding activity against epimastigotes and intracellular amastigotes of the CL Brener strain. medchemexpress.com Specifically, their activity on Tulahuen amastigotes, with IC50 values of 3.56 µM and 6.31 µM respectively, confirmed their potent effect on parasites of the DTU TcVI lineage. medchemexpress.com

Further studies on 5-nitroindazole derivatives revealed compounds with trypanocidal profiles on epimastigotes that were significantly better than the reference drug, benznidazole (B1666585) (BZ). nih.gov For example, some derivatives exhibited IC50 values ranging from 1.00 to 8.75 µM, compared to 25.22 µM for BZ. nih.gov While these compounds were not as potent as BZ against the intracellular amastigote form (IC50 = 0.57 µM), they still displayed remarkable IC50 values below 7 µM. nih.gov Importantly, certain 5-nitroindazole derivatives have shown greater activity than benznidazole against intracellular amastigotes of the moderately drug-resistant Y strain, with one derivative recording an IC50 of 0.41 µM. academicdirect.org

The mechanism of action for these compounds is believed to involve the generation of reactive oxygen species (ROS), induced by the nitro group at the 5-position of the indazole ring, leading to parasite apoptosis. mdpi.com

Enzyme Inhibition Beyond Oncological Context

Nitric Oxide Synthase (NOS) Inhibition by 4-Nitroindazole

Nitroindazole derivatives are notable inhibitors of nitric oxide synthase (NOS), an enzyme with neuronal, endothelial, and inducible isoforms. The position of the nitro group on the indazole ring significantly influences the inhibitory potency.

While information specifically on 4-nitroindazole is limited, studies on its isomers provide clear evidence of NOS inhibition. 7-Nitroindazole (B13768) (7-NI) is a well-characterized, selective inhibitor of neuronal NOS (nNOS). medchemexpress.comcaymanchem.com It inhibits nNOS from bovine brain with an IC50 value of 2.5 µM and from mouse cerebellum with an IC50 of 0.47 µM. medchemexpress.comnih.gov In contrast, 6-nitroindazole and 5-nitroindazole are less potent, with IC50 values of 40 µM and 1.15 mM, respectively, against bovine brain nNOS. nih.gov Although potent in vitro, 7-NI's selectivity can be low, with IC50 values for nNOS, eNOS (endothelial), and iNOS (inducible) sometimes overlapping. karger.com For instance, one study reported IC50 values of 0.71 µM for rat nNOS, 0.78 µM for bovine eNOS, and 5.8 µM for rat iNOS. caymanchem.com This suggests that while 7-NI is often used as a selective nNOS inhibitor in vivo, its enzymatic selectivity in vitro can be minimal. karger.comnih.gov

The inhibitory action of these indazoles is thought to occur through their interaction with the heme-iron component of the NOS enzyme, which prevents the binding of oxygen. nih.gov This mechanism is supported by the observation that the inhibition is competitive with respect to the cofactor tetrahydrobiopterin. nih.gov

Structure-Activity Relationship (SAR) Studies for Optimized Biological Potency

Influence of Substituent Effects on Biological Activity

The biological potency of nitroindazole derivatives is highly dependent on the nature and position of various substituents on the indazole core. Structure-activity relationship (SAR) studies have been crucial in optimizing these compounds for specific biological targets.

For anti-trypanosomal activity, the presence of a nitro group is a key feature. SAR analyses have shown that for 5-nitroindazolin-3-one derivatives, modifications at the N-1 and N-2 positions significantly impact efficacy. The introduction of electron-withdrawing substituents, particularly fluorine, on the N-2 benzyl (B1604629) moiety has a positive effect on trypanocidal activity. nih.gov Furthermore, hydrophilic fragments substituted at position 1 of 2-benzyl-5-nitroindazolin-3-one play a critical role in improving the selectivity profile of these compounds against parasites versus host cells. nih.gov In some series, electron-donating groups at the 1-position of the indazolinone ring were associated with improved antichagasic activity.

In the context of NOS inhibition, the position of the nitro group is paramount, as demonstrated by the significantly higher potency of 7-nitroindazole compared to its 5- and 6-nitro isomers. nih.gov Theoretical studies suggest that alkyl nitroindazoles generally act as electrophiles (electron acceptors). jmaterenvironsci.com This electronic characteristic, governed by substituents, is fundamental to their interaction with biological targets like the heme group in NOS. The addition of other substituents, such as a chloro group, also alters the biological activity, indicating that a combination of electronic and steric factors dictates the inhibitory potential of these molecules.

Computational and Theoretical Chemistry Studies on 4 Nitro 1h Indazol 3 Ol

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Stability

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For derivatives of 4-Nitro-1H-indazol-3-ol, DFT calculations, often employing the B3LYP functional with a 6-311++G(d,p) basis set, have been instrumental in determining molecular geometry, vibrational frequencies, and electronic properties. acs.orgiucr.orgtandfonline.com

Studies on related nitroindazole derivatives have shown that the nitro group is often nearly coplanar with the indazole ring system. iucr.org DFT calculations help to predict the most stable conformers of the molecule. For instance, in a study of a related 2-(5-nitro-1-H-indazol-1-yl) acetic acid, two conformers were identified, with the calculated structure of the most stable conformer in both the gas phase and ethanol (B145695) solution agreeing with X-ray diffraction data. tandfonline.com The stability of different conformers is influenced by factors such as intramolecular hydrogen bonding and the high dipole moments, which can be accurately calculated using DFT. tandfonline.com

These calculations provide a foundational understanding of the molecule's electronic distribution and energetic landscape, which are critical for predicting its chemical behavior and reactivity.

Molecular Dynamics and Simulation Approaches for Conformational and Interaction Analysis

Molecular dynamics (MD) simulations offer a means to study the dynamic behavior of molecules over time, providing insights into conformational changes and intermolecular interactions. For complex systems involving indazole derivatives and biological macromolecules, MD simulations are invaluable for assessing the stability of ligand-protein complexes. worldscientific.com

In studies of 5-nitro-N-phenyl-3-(phenylamino)-1H-indazole-1-carboxamide derivatives, MD simulations were used to evaluate the stability of the ligand bound to its target protein. worldscientific.com These simulations can reveal the robustness of the binding and the specific interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the stability of the complex. worldscientific.com Such analyses are crucial for understanding the dynamic nature of ligand-receptor interactions, which is a key aspect of drug efficacy.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. By identifying molecular descriptors that correlate with activity, QSAR models can predict the potency of new, untested compounds.

For indazole derivatives, 2D and 3D QSAR models have been developed to explore their anticancer potential. grafiati.com These models utilize various molecular descriptors to build a predictive framework. A study on indazole derivatives as Tyrosine Threonine Kinase (TTK) inhibitors employed QSAR to analyze a large series of compounds, aiming to understand the structural requirements for potent inhibition. grafiati.com While specific QSAR studies focusing solely on this compound are not prevalent in the provided results, the methodology is broadly applicable to this class of compounds for predicting various biological activities.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of a small molecule ligand to a protein target.

For various nitroindazole derivatives, molecular docking studies have been instrumental in elucidating their potential mechanisms of action. For example, docking studies of 2-(5-nitro-1-H-indazol-1-yl) acetic acid against the SARS-CoV-2 3CLpro protease revealed a moderate binding affinity, suggesting a potential antiviral application. tandfonline.com Similarly, docking of 5-nitro-2-picolyl-indazolin-3-one into the binding site of Trypanosoma cruzi nitroreductase (TcNTR) helped to explain its trypanocidal activity by showing key interactions with the enzyme's active site residues. mdpi.com These studies typically show that the nitro group and other functional groups on the indazole ring form crucial hydrogen bonds and hydrophobic interactions with the target protein. worldscientific.comresearchgate.net

Table 1: Molecular Docking Results for Selected Indazole Derivatives

| Compound | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Reference |

|---|---|---|---|---|

| 2-(5-nitro-1-H-indazol-1-yl) acetic acid | SARS CoV-2 3CLpro | -5.57 | Not Specified | tandfonline.com |

| Indazole analog 3j | PDB ID: 2ZCS | -7.45 | Tyr248, Lys273, Val268, Arg171 | researchgate.net |

| Indazole analog 3c | PDB ID: 2ZCS | -6.80 | Tyr248, Lys273, Val268, Arg171 | researchgate.net |

| 2-[1-(2,4-dichlorobenzyl)-1H-indazol-3-yl]propan-2-ol (DCBIP) | 1EOU | -6.89 | Not Specified | asianresassoc.orgresearchgate.net |

| 2-[1-(2,4-dichlorobenzyl)-1H-indazol-3-yl]propan-2-ol (DCBIP) | 5FDC | -7.45 | Not Specified | asianresassoc.orgresearchgate.net |

Analysis of Frontier Molecular Orbitals (FMO) and Molecular Electrostatic Potential (MEP)

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. taylorandfrancis.comyoutube.com The energy gap between HOMO and LUMO is a critical parameter for determining molecular reactivity, with a smaller gap generally indicating higher reactivity. taylorandfrancis.com The Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on the molecule's surface, identifying electrophilic (positive potential) and nucleophilic (negative potential) regions.

For indazole derivatives, FMO and MEP analyses provide insights into their chemical reactivity and potential interaction sites. asianresassoc.orgresearchgate.net In a study of 2-[1-(2,4-dichlorobenzyl)-1H-indazol-3-yl]propan-2-ol, the FMO energy gap was found to be consistent across different solvents, suggesting minimal solvent influence on its stability. asianresassoc.org MEP maps for this compound confirmed nucleophilic regions over the oxygen atom and electrophilic sites over aromatic hydrogens. asianresassoc.org This information is crucial for understanding how the molecule will interact with other molecules, including biological targets.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule by transforming the delocalized molecular orbitals into localized orbitals that correspond to the Lewis structure. uni-muenchen.denumberanalytics.com This analysis is particularly useful for quantifying intramolecular interactions, such as charge transfer and hyperconjugation, which contribute to molecular stability.

In studies of indazole derivatives, NBO analysis has been used to identify key intramolecular interactions. For instance, in 2-[1-(2,4-dichlorobenzyl)-1H-indazol-3-yl]propan-2-ol, the strongest stabilization was found to arise from the donation of a lone pair from a nitrogen atom to an antibonding orbital of an adjacent carbon-carbon bond, enhancing the delocalization within the indazole ring. asianresassoc.orgresearchgate.net NBO analysis can also provide insights into the polarity of bonds and the hybridization of atomic orbitals. uni-muenchen.de This detailed electronic information complements other computational methods and contributes to a comprehensive understanding of the molecule's properties.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-(5-nitro-1-H-indazol-1-yl) acetic acid |

| 5-nitro-N-phenyl-3-(phenylamino)-1H-indazole-1-carboxamide |

| 2-[1-(2,4-dichlorobenzyl)-1H-indazol-3-yl]propan-2-ol |

| 5-nitro-2-picolyl-indazolin-3-one |

Future Perspectives and Emerging Research Directions for 4 Nitro 1h Indazol 3 Ol

Advancements in Medicinal Chemistry Applications

The nitroindazole moiety is increasingly recognized for its potential in developing new drugs. nih.govmdpi.com The inherent bioactivity of the indazole core, combined with the modulatory effects of the nitro group, makes it an attractive starting point for designing next-generation therapeutic agents targeting a wide range of diseases, including cancer, infectious diseases, and inflammatory conditions. mdpi.comnih.gov

Scaffold hopping is a pivotal strategy in modern medicinal chemistry that aims to identify structurally novel compounds that retain the biological activity of a known active molecule by modifying its core structure. namiki-s.co.jpnih.gov This approach is crucial for discovering new chemotypes with improved properties, such as enhanced efficacy, better safety profiles, or novel intellectual property. nih.govslideshare.net The 4-nitro-1H-indazol-3-ol scaffold serves as a valuable template for such explorations.

Rational drug design can leverage the this compound core in several ways:

Bioisosteric Replacement: The indazole ring itself is a well-known bioisostere for other aromatic systems like indoles or benzimidazoles, while the nitro group can be strategically replaced with other electron-withdrawing groups to fine-tune electronic properties and target interactions. acs.org

Fragment-Based Design: The nitroindazole moiety can be used as a fragment that binds to a specific region of a biological target. This fragment can then be elaborated or combined with other fragments to build a potent and selective inhibitor.

Structure-Based Design: Utilizing the known three-dimensional structure of a target protein, computational methods can guide the modification of the this compound scaffold to optimize its fit and interactions within the active site, a common practice in modern drug discovery. researchgate.net

Deep generative models and other computational tools are being developed to perform target-centric scaffold hopping, allowing for the data-driven design of molecules with novel backbones but similar 3D shapes and pharmacophoric features to a template molecule. chemrxiv.org These advanced techniques can explore vast chemical space to identify innovative scaffolds that might not be conceived through traditional medicinal chemistry intuition alone.

The nitroindazole scaffold is present in a variety of compounds investigated for diverse pharmacological activities. nih.govmdpi.com Its utility as a pharmacophore has been demonstrated in the development of agents targeting cancer, parasitic infections, and other conditions. mdpi.com The nitro group often plays a crucial role in the mechanism of action or in modulating the physicochemical properties of the molecule.

Recent research has highlighted several promising therapeutic avenues for nitroindazole derivatives:

Anticancer Agents: Indazole-based compounds are prominent in oncology, with several drugs approved or in clinical trials. nih.govmdpi.com Researchers have synthesized novel indazole-sulfonamide derivatives, starting from 5-nitroindazole (B105863), and used molecular docking to demonstrate their potential as MAPK1 kinase inhibitors for cancer treatment. mdpi.com Other studies have identified 5-nitroindazole derivatives with moderate antineoplastic activity against colon (HT-29) and kidney (TK-10) cancer cell lines.

Antileishmanial Agents: Leishmaniasis is a parasitic disease requiring new therapeutic options. Novel compounds combining the 6-nitroindazole (B21905) scaffold with a 1,2,3-triazole motif have been synthesized and shown to be potent antileishmanial agents against Leishmania infantum. nih.gov Molecular docking studies suggest these derivatives act by inhibiting trypanothione (B104310) reductase (TryR), a key enzyme in the parasite's defense against oxidative stress. nih.gov

Antichagasic Agents: Chagas disease, caused by the parasite Trypanosoma cruzi, is another area where nitroindazoles show promise. A series of 3-alkoxy-5-nitroindazoles have demonstrated significant activity against the parasite. The 5-nitroindazole scaffold is considered a promising prototype for developing new drugs to treat Chagas disease. researchgate.net

Table 1: Investigated Biological Activities of Nitroindazole Derivatives

| Derivative Class | Starting Material | Target/Disease | Investigated Activity | Reference |

|---|---|---|---|---|

| Indazole-Sulfonamides | 5-Nitroindazole | Cancer (MAPK1 Kinase) | Potential anticancer activity based on strong binding affinity in molecular docking studies. | mdpi.com |

| 3-Alkoxy-nitroindazoles | 5-Nitroindazole | Chagas Disease (T. cruzi) | Exhibited significant antichagasic activity. | |

| 3-Hydroxy-nitroindazoles | 5-Nitroindazole | Cancer (HT-29, TK-10) | Showed moderate antineoplastic activity. | |

| 6-Nitroindazole-triazoles | 6-Nitroindazole | Leishmaniasis (L. infantum) | Potent antileishmanial agents, likely acting as Trypanothione Reductase inhibitors. | nih.gov |

Innovations in Sustainable Synthetic Methodologies for Indazole Derivatives

The growing emphasis on green chemistry is driving innovation in the synthesis of pharmaceutically important molecules like indazoles. benthamdirect.comrsc.org Traditional synthetic routes often require harsh conditions, hazardous reagents, or expensive metal catalysts. rsc.org Modern research focuses on developing more efficient, cost-effective, and environmentally benign methods. acs.orgajrconline.org

Key advancements in the sustainable synthesis of the indazole scaffold include:

Microwave-Assisted Synthesis: This technique utilizes microwave energy to accelerate chemical reactions, often leading to significantly reduced reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. ajrconline.orgjchr.org It has been successfully applied to the one-pot, two-step synthesis of 1H-indazoles from salicylaldehyde (B1680747) and hydrazine (B178648) hydrates. ajrconline.org

Electrochemical Synthesis: Electrochemical methods offer a transition-metal-free approach to constructing the indazole ring. rsc.org An intramolecular N(sp²)–H/N(sp³)–H coupling reaction has been developed that uses commercially available ammonia (B1221849) as the nitrogen source, operating at room temperature and avoiding the need for metal catalysts. rsc.org

Nanocatalysis: The use of heterogeneous nanocatalysts, such as copper oxide nanoparticles supported on activated carbon (CuO@C), provides a sustainable and recyclable catalytic system. acs.org This approach has been used for the one-pot, three-component synthesis of 2H-indazoles in a green solvent (PEG-400), demonstrating high efficiency and the potential for gram-scale synthesis. acs.org

Visible-Light Photoredox Catalysis: This metal-free method uses visible light to induce reactions, offering an energy-efficient and green alternative. rsc.org A direct deoxygenative cyclization of o-carbonyl azobenzenes to produce 2H-indazoles has been achieved with high yields using this technique, which relies on the photoisomerization of the azobenzene (B91143) substrate. rsc.org

Table 2: Comparison of Sustainable Synthetic Methods for Indazole Scaffolds

| Synthetic Method | Key Features | Catalysts/Reagents | Solvents | Advantages | Reference |

|---|---|---|---|---|---|

| Microwave-Assisted | Rapid heating, shorter reaction times | - | Water, Ethanol (B145695) | High yields, eco-friendly, efficient. | ajrconline.orgjchr.org |

| Electrochemical | Transition-metal-free cyclization | Ammonia (N source) | - | Avoids metal catalysts, broad substrate scope. | rsc.org |

| Nanocatalysis | Heterogeneous, recyclable catalyst | CuO nanoparticles on activated carbon | PEG-400 | Green solvent, ligand-free, base-free, scalable. | acs.org |

| Visible-Light Induced | Metal-free, uses light energy | Organic borates | THF | Environmentally benign, high yields, good functional group tolerance. | rsc.org |

Integration of Computational and Experimental Approaches for Accelerated Drug Discovery

The synergy between computational (in silico) and experimental methods is revolutionizing drug discovery, making the process faster, more focused, and more cost-effective. google.com For indazole derivatives, this integrated approach allows for the rapid screening of virtual libraries, prediction of properties, and elucidation of mechanisms, which then guides targeted experimental synthesis and testing. researchgate.netasianresassoc.org

This integrated workflow typically involves:

Computational Screening and Design: Techniques like molecular docking are used to screen large virtual databases of indazole derivatives against a specific biological target, such as a protein kinase. mdpi.comasianresassoc.org This helps prioritize which compounds to synthesize. For example, docking studies of 3-chloro-6-nitro-1H-indazole derivatives against trypanothione reductase helped predict their binding modes and rationalize their observed antileishmanial activity. nih.gov

Property Prediction: Computational tools can predict crucial ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, lipophilicity (LogP), and other physicochemical parameters early in the design phase. rsc.org This allows chemists to filter out compounds that are unlikely to become successful drugs before committing resources to their synthesis.

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) are employed to study the structural and electronic properties of molecules like this compound. asianresassoc.orgacs.org These calculations can provide insights into reaction mechanisms, molecular stability, and spectroscopic properties, which are then validated experimentally. acs.org

Experimental Validation: The most promising candidates identified through computational work are then synthesized and subjected to experimental evaluation, such as in vitro enzyme inhibition assays or cell-based activity screens. mdpi.com This feedback loop, where experimental results inform further computational modeling, is a hallmark of modern, accelerated drug discovery. google.com

Table 3: Computational and Experimental Techniques in Indazole Drug Discovery

| Technique Type | Specific Method | Application | Reference |

|---|---|---|---|

| Computational | Molecular Docking | Predicting binding affinity and mode of interaction with biological targets (e.g., MAPK1, TryR). | nih.govmdpi.comasianresassoc.org |

| Computational | DFT Calculations | Determining molecular structure, reaction mechanisms, and electronic properties. | asianresassoc.orgacs.org |

| Computational | Virtual Screening | High-throughput in silico screening of compound libraries to identify potential hits. | google.com |

| Computational | ADMET Prediction | Forecasting pharmacokinetic and toxicity properties of potential drug candidates. | |

| Experimental | Spectroscopic Analysis (NMR, IR, HRMS) | Confirming the chemical structure and purity of newly synthesized compounds. | mdpi.comacs.org |

| Experimental | X-ray Crystallography | Determining the precise three-dimensional structure of a molecule or its complex with a target. | acs.org |

| Experimental | In Vitro Biological Assays | Measuring the biological activity of compounds against enzymes (e.g., IC₅₀ values) or cell lines. | nih.gov |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.